1,3-Dichloro-6-fluoroisoquinoline 1,3-Dichloro-6-fluoroisoquinoline
Brand Name: Vulcanchem
CAS No.: 1041423-26-0
VCID: VC2668817
InChI: InChI=1S/C9H4Cl2FN/c10-8-4-5-3-6(12)1-2-7(5)9(11)13-8/h1-4H
SMILES: C1=CC2=C(N=C(C=C2C=C1F)Cl)Cl
Molecular Formula: C9H4Cl2FN
Molecular Weight: 216.04 g/mol

1,3-Dichloro-6-fluoroisoquinoline

CAS No.: 1041423-26-0

Cat. No.: VC2668817

Molecular Formula: C9H4Cl2FN

Molecular Weight: 216.04 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dichloro-6-fluoroisoquinoline - 1041423-26-0

Specification

CAS No. 1041423-26-0
Molecular Formula C9H4Cl2FN
Molecular Weight 216.04 g/mol
IUPAC Name 1,3-dichloro-6-fluoroisoquinoline
Standard InChI InChI=1S/C9H4Cl2FN/c10-8-4-5-3-6(12)1-2-7(5)9(11)13-8/h1-4H
Standard InChI Key BDAYBRFYRZTMGQ-UHFFFAOYSA-N
SMILES C1=CC2=C(N=C(C=C2C=C1F)Cl)Cl
Canonical SMILES C1=CC2=C(N=C(C=C2C=C1F)Cl)Cl

Introduction

Chemical Structure and Properties

1,3-Dichloro-6-fluoroisoquinoline possesses a molecular formula of C9H4Cl2FN with a molecular weight of approximately 216.04 g/mol. The compound features a bicyclic isoquinoline core with two chlorine atoms at positions 1 and 3, and a fluorine atom at position 6, creating a unique substitution pattern that influences its chemical behavior.

The presence of the electronegative fluorine atom significantly affects the electron distribution within the molecule, altering its reactivity compared to non-fluorinated analogues. Similarly, the chlorine atoms, particularly at position 1, are activated by the adjacent nitrogen, making them susceptible to nucleophilic substitution reactions.

Table 1: Key Chemical Properties of 1,3-Dichloro-6-fluoroisoquinoline

PropertyValue/Description
IUPAC Name1,3-dichloro-6-fluoroisoquinoline
Molecular FormulaC9H4Cl2FN
Molecular Weight216.04 g/mol
CAS Registry Number1041423-26-0
Physical StateSolid
StructureBicyclic heterocyclic compound with isoquinoline core
Key Functional GroupsTwo chlorine atoms (positions 1 and 3), one fluorine atom (position 6)
Chemical NatureElectron-deficient aromatic system due to halogen substituents

The compound's structure renders it particularly susceptible to nucleophilic aromatic substitution reactions, especially at the C-1 position where the chlorine is activated by the adjacent nitrogen atom. The fluorine atom at position 6 further modulates the electronic properties of the aromatic system, potentially influencing both its chemical reactivity and biological interactions.

Synthesis Methodologies

ParameterSpecification
Starting Materials1,3-Dichloro-6-fluoroisoquinoline (21.6 mg, 0.10 mmol), 2-phenyl-1H-indole (58.0 mg, 0.30 mmol)
ReagentsCesium carbonate (32.5 mg, 0.10 mmol)
SolventsAcetonitrile (0.70 mL) and water (0.30 mL)
Reaction Conditions40 W LED lamp (λmax = 427 nm), 30 °C, 15 hours
Purification MethodFlash chromatography on silica gel (eluted with PE:EtOAc = 9:1)
Product Yield33.9 mg (0.091 mmol), 91% yield
Product AppearanceYellow solid

This high-yielding transformation, conducted under photoredox conditions, highlights the reactivity of the C-1 position in 1,3-Dichloro-6-fluoroisoquinoline and demonstrates its value in constructing more complex molecular architectures with potential biological activities .

The reaction proceeds through a mechanism involving nucleophilic aromatic substitution, where the indole acts as a nucleophile attacking the C-1 position of the isoquinoline. The high yield (91%) observed in this transformation underscores the synthetic utility of 1,3-Dichloro-6-fluoroisoquinoline as a building block for the preparation of more complex heterocyclic systems.

Chemical Reactivity

The chemical reactivity of 1,3-Dichloro-6-fluoroisoquinoline is largely governed by the electronic effects of its halogen substituents and the inherent properties of the isoquinoline ring system. The compound exhibits characteristic reactivity patterns that make it valuable in various synthetic transformations.

Nucleophilic Aromatic Substitution

The most prominent reactivity feature of 1,3-Dichloro-6-fluoroisoquinoline is its susceptibility to nucleophilic aromatic substitution reactions, particularly at the C-1 position. The chlorine at this position is activated by the adjacent nitrogen atom, making it especially prone to displacement by nucleophiles. This reactivity is exemplified by the high-yielding reaction with 2-phenyl-1H-indole to form 3-chloro-6-fluoro-1-(2-phenyl-1H-indol-3-yl)isoquinoline .

Cross-Coupling Reactions

Reaction TypeReactivity LevelPreferred PositionInfluencing Factors
Nucleophilic Aromatic SubstitutionHighC-1 positionActivation by adjacent nitrogen; electron-withdrawing halogens
Cross-Coupling ReactionsModerate to HighC-1 and C-3 positionsPresence of carbon-halogen bonds; catalyst selection
Electrophilic Aromatic SubstitutionLowMost electron-rich positionsDeactivation by electron-withdrawing halogens
Photochemical ReactionsModerateVariousInfluenced by photocatalyst and reaction conditions

The documented photoredox-mediated reaction with 2-phenyl-1H-indole demonstrates the potential of photochemical activation in facilitating transformations of 1,3-Dichloro-6-fluoroisoquinoline . This approach represents a promising avenue for developing selective functionalization strategies under mild conditions.

Applications in Organic Synthesis

1,3-Dichloro-6-fluoroisoquinoline serves as a versatile building block in organic synthesis, contributing to the preparation of diverse molecular architectures with potential applications in medicinal chemistry and materials science.

Synthesis of Heterocyclic Compounds

The compound's unique substitution pattern enables selective transformations leading to complex heterocyclic systems. The high-yielding synthesis of 3-chloro-6-fluoro-1-(2-phenyl-1H-indol-3-yl)isoquinoline exemplifies this application, demonstrating how 1,3-Dichloro-6-fluoroisoquinoline can be incorporated into larger molecular frameworks through selective functionalization .

Development of Pharmaceutical Intermediates

Halogenated isoquinolines, including 1,3-Dichloro-6-fluoroisoquinoline, serve as important intermediates in the synthesis of potential pharmaceutical agents. The strategic incorporation of fluorine in drug candidates often enhances metabolic stability, membrane permeability, and target binding affinity—properties that are particularly valuable in medicinal chemistry.

Materials Science Applications

The unique electronic properties conferred by the halogen substituents make 1,3-Dichloro-6-fluoroisoquinoline and its derivatives potential candidates for applications in materials science, particularly in the development of optoelectronic materials and sensing devices.

Table 4: Applications of 1,3-Dichloro-6-fluoroisoquinoline in Organic Synthesis

Application AreaSpecific RoleExamples
Medicinal ChemistryBuilding block for bioactive compoundsSynthesis of potential kinase inhibitors; cell cycle modulators
Heterocyclic ChemistryPrecursor for complex ring systemsFormation of isoquinoline-indole hybrid structures
Photoredox ChemistrySubstrate for photocatalytic transformationsSelective functionalization under mild conditions
Materials SciencePrecursor for functional materialsDevelopment of compounds with optoelectronic properties

The documented high-yield transformation of 1,3-Dichloro-6-fluoroisoquinoline to 3-chloro-6-fluoro-1-(2-phenyl-1H-indol-3-yl)isoquinoline under photoredox conditions illustrates the potential of photochemical activation in developing selective functionalization strategies for this compound .

Biological PropertyMechanism/TargetInfluence of Halogen Substitution
Metabolic StabilityResistance to metabolic enzymesFluorine substitution can block metabolically labile sites
Membrane PermeabilityPassive diffusion across biological membranesHalogenation can increase lipophilicity
Target Binding AffinityInteraction with specific proteins or receptorsHalogens can participate in specific interactions (halogen bonding)
Pharmacokinetic ProfileAbsorption, distribution, metabolism, excretionFluorination often improves pharmacokinetic properties

Comprehensive studies specifically focused on 1,3-Dichloro-6-fluoroisoquinoline would be necessary to establish its precise biological activity profile and potential therapeutic applications.

Comparative Analysis with Related Compounds

Understanding the properties of 1,3-Dichloro-6-fluoroisoquinoline in relation to structurally similar compounds provides valuable insights into its unique characteristics and potential applications.

Comparison with Isomeric Compounds

Isomeric compounds such as 1,3-dichloro-5-fluoroisoquinoline differ only in the position of the fluorine atom. This subtle structural difference can significantly influence chemical reactivity, especially in regioselective transformations, and potentially affect biological activity profiles through altered electronic distributions and molecular conformations.

Influence of Halogen Substitution Pattern

The specific arrangement of chlorine and fluorine atoms in 1,3-Dichloro-6-fluoroisoquinoline creates a unique electronic environment that distinguishes it from other halogenated isoquinolines. The chlorine atoms at positions 1 and 3 contribute to the compound's susceptibility to nucleophilic substitution, while the fluorine at position 6 further modulates its electronic properties.

Table 6: Comparative Analysis of Related Halogenated Isoquinolines

CompoundStructural FeaturesDistinctive PropertiesPotential Applications
1,3-Dichloro-6-fluoroisoquinolineChlorine at positions 1 and 3; Fluorine at position 6High reactivity at C-1 position; Unique electronic distributionSynthesis of complex heterocycles; Potential biological applications
1,3-Dichloro-5-fluoroisoquinolineChlorine at positions 1 and 3; Fluorine at position 5Different electronic distribution compared to 6-fluoro isomerSimilar synthetic utility but potentially different biological activity
1,3-DichloroisoquinolineChlorine at positions 1 and 3; No fluorineLacks fluorine-enhanced propertiesPrecursor to fluorinated derivatives; Different reactivity profile
3-Chloro-6-fluoro-1-(2-phenyl-1H-indol-3-yl)isoquinolineComplex structure derived from 1,3-Dichloro-6-fluoroisoquinolineProduct of selective C-1 functionalizationPotential biological activity; Model for heterocyclic synthesis

The comparison highlights how subtle structural variations can influence the chemical behavior and potential applications of these related compounds. The specific positioning of halogen substituents in 1,3-Dichloro-6-fluoroisoquinoline creates a unique electronic environment that distinguishes it from its structural analogs.

Current Research Directions

Research involving 1,3-Dichloro-6-fluoroisoquinoline continues to evolve, with emerging interests in various domains of chemical and pharmaceutical sciences.

Synthetic Methodology Development

Current research focuses on developing efficient and selective methodologies for the functionalization of 1,3-Dichloro-6-fluoroisoquinoline and related compounds. The documented photoredox-mediated reaction with 2-phenyl-1H-indole represents a significant advance in this direction, demonstrating the potential of photochemical activation in facilitating selective transformations under mild conditions .

Exploration of Biological Activity

Ongoing investigations aim to elucidate the potential biological activities of 1,3-Dichloro-6-fluoroisoquinoline and its derivatives, particularly in the context of medicinal chemistry. Studies focusing on structure-activity relationships, target identification, and mechanistic analyses are essential for realizing the full potential of these compounds in pharmaceutical applications.

Green Chemistry Approaches

Sustainable synthetic routes for the preparation and functionalization of 1,3-Dichloro-6-fluoroisoquinoline represent an important area of current research. The development of environmentally friendly methodologies, such as photocatalytic transformations, aligns with the principles of green chemistry and addresses the growing emphasis on sustainability in chemical research.

Table 7: Current Research Directions and Future Prospects

Research AreaCurrent FocusFuture Prospects
Synthetic MethodologyPhotocatalytic functionalization; Selective transformationsDevelopment of more efficient and sustainable synthetic routes
Biological EvaluationStructure-activity relationship studies; Target identificationComprehensive assessment of therapeutic potential
Computational StudiesPrediction of reactivity patterns; Molecular modelingRational design of derivatives with enhanced properties
Materials ScienceExploration of optoelectronic propertiesDevelopment of functional materials based on fluorinated isoquinolines

The high-yielding photocatalytic transformation of 1,3-Dichloro-6-fluoroisoquinoline to 3-chloro-6-fluoro-1-(2-phenyl-1H-indol-3-yl)isoquinoline (91% yield) highlights the potential of this approach for developing selective functionalization strategies under mild conditions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator